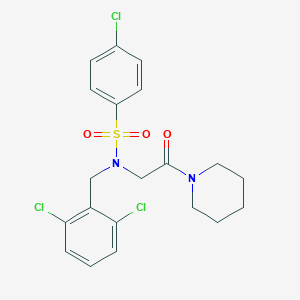
4-(4-isobutoxy-1-naphthyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-isobutoxy-1-naphthyl)-N,N,6-trimethyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide, commonly known as IBN-1, is a synthetic compound that has been studied for its potential applications in various scientific fields. This compound belongs to the class of pyrimidine derivatives and exhibits interesting properties that make it a promising candidate for research.
Mécanisme D'action
The mechanism of action of IBN-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, as well as the activity of HIV-1 integrase, an enzyme involved in the replication of the HIV virus.
Biochemical and Physiological Effects:
IBN-1 has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the suppression of viral replication. It has also been shown to modulate the expression of certain genes involved in cancer and viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using IBN-1 in lab experiments is its high yield and purity, which allows for accurate and reproducible results. However, one of the limitations of using IBN-1 is its relatively high cost compared to other compounds.
Orientations Futures
There are several future directions for research on IBN-1, including the development of new synthetic methods for its production, the investigation of its potential applications in other scientific fields, and the development of new drugs based on its structure and properties. In addition, further studies are needed to fully understand the mechanism of action of IBN-1 and its potential side effects.
Méthodes De Synthèse
The synthesis of IBN-1 involves several steps, including the reaction of 4-isobutoxy-1-naphthaldehyde with 2,4-pentanedione, followed by the reaction with thiourea and trimethylorthoformate. The resulting product is then purified using column chromatography to obtain IBN-1 in high yield and purity.
Applications De Recherche Scientifique
IBN-1 has been extensively studied for its potential applications in various scientific fields, including chemistry, biology, and medicine. It has been used as a fluorescent probe for the detection of metal ions, as well as a catalyst in organic reactions. In addition, IBN-1 has been shown to exhibit anticancer and antiviral activities, making it a potential candidate for the development of new drugs.
Propriétés
Formule moléculaire |
C22H27N3O2S |
|---|---|
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
N,N,6-trimethyl-4-[4-(2-methylpropoxy)naphthalen-1-yl]-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H27N3O2S/c1-13(2)12-27-18-11-10-17(15-8-6-7-9-16(15)18)20-19(21(26)25(4)5)14(3)23-22(28)24-20/h6-11,13,20H,12H2,1-5H3,(H2,23,24,28) |
Clé InChI |
PHXJYCWLSRSDJU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=S)N1)C2=CC=C(C3=CC=CC=C23)OCC(C)C)C(=O)N(C)C |
SMILES canonique |
CC1=C(C(NC(=S)N1)C2=CC=C(C3=CC=CC=C23)OCC(C)C)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(4-phenoxyphenyl)acetamide](/img/structure/B297376.png)
amino]-N-(2-ethylphenyl)acetamide](/img/structure/B297378.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N-(4-phenoxyphenyl)glycinamide](/img/structure/B297379.png)
![2-{(2,4-dichlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-(2-methoxyphenyl)acetamide](/img/structure/B297380.png)
amino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B297381.png)
![N-(3-acetylphenyl)-2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}acetamide](/img/structure/B297382.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methylphenyl)acetamide](/img/structure/B297383.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297385.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)

![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)